
5-(2-Chloro-5-nitrophenyl)-3-(3,5-dichlorophenyl)-1,2,4-oxadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(2-Chloro-5-nitrophenyl)-3-(3,5-dichlorophenyl)-1,2,4-oxadiazole is a heterocyclic compound that belongs to the oxadiazole family This compound is characterized by its unique structure, which includes a 1,2,4-oxadiazole ring substituted with chlorinated phenyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Chloro-5-nitrophenyl)-3-(3,5-dichlorophenyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-chloro-5-nitrobenzohydrazide with 3,5-dichlorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature, leading to the formation of the desired oxadiazole ring.
Industrial Production Methods
While detailed industrial production methods for this specific compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to obtain the compound in high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
5-(2-Chloro-5-nitrophenyl)-3-(3,5-dichlorophenyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:
Substitution Reactions: The chlorinated phenyl groups can participate in nucleophilic aromatic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amino group under appropriate conditions.
Oxidation Reactions: The compound can undergo oxidation reactions, potentially leading to the formation of new functional groups.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide.
Reduction Reactions: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are typically employed.
Major Products Formed
Substitution Reactions: Products include substituted derivatives with new functional groups replacing the chlorine atoms.
Reduction Reactions: The major product is the corresponding amine derivative.
Oxidation Reactions: Products may include compounds with additional oxygen-containing functional groups.
Applications De Recherche Scientifique
5-(2-Chloro-5-nitrophenyl)-3-(3,5-dichlorophenyl)-1,2,4-oxadiazole has been explored for various scientific research applications:
Medicinal Chemistry: It has potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial and anticancer properties.
Materials Science: The compound can be used in the synthesis of advanced materials, including polymers and liquid crystals.
Organic Synthesis: It serves as a versatile intermediate in the synthesis of more complex organic molecules.
Mécanisme D'action
The mechanism of action of 5-(2-Chloro-5-nitrophenyl)-3-(3,5-dichlorophenyl)-1,2,4-oxadiazole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The molecular targets and pathways involved can vary, but the compound’s structure allows it to form strong interactions with various biomolecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Phenyl-1,2,4-oxadiazole: Lacks the chlorinated phenyl groups, making it less reactive in certain substitution reactions.
3,5-Dichloro-1,2,4-oxadiazole:
2-Chloro-5-nitrophenyl-1,2,4-oxadiazole: Similar but with different substitution patterns, leading to variations in chemical behavior.
Uniqueness
5-(2-Chloro-5-nitrophenyl)-3-(3,5-dichlorophenyl)-1,2,4-oxadiazole is unique due to its combination of chlorinated and nitro-substituted phenyl groups, which confer distinct reactivity and potential for diverse applications in various fields of research.
Propriétés
Formule moléculaire |
C14H6Cl3N3O3 |
|---|---|
Poids moléculaire |
370.6 g/mol |
Nom IUPAC |
5-(2-chloro-5-nitrophenyl)-3-(3,5-dichlorophenyl)-1,2,4-oxadiazole |
InChI |
InChI=1S/C14H6Cl3N3O3/c15-8-3-7(4-9(16)5-8)13-18-14(23-19-13)11-6-10(20(21)22)1-2-12(11)17/h1-6H |
Clé InChI |
JFLZSIBJWXYADE-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1[N+](=O)[O-])C2=NC(=NO2)C3=CC(=CC(=C3)Cl)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


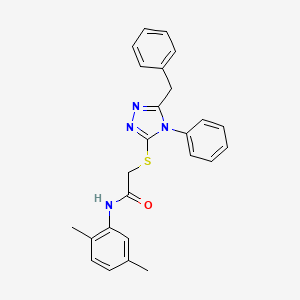

![2-(2-Chlorophenyl)imidazo[1,2-A]pyrazine-3-carboxylic acid](/img/structure/B11782521.png)
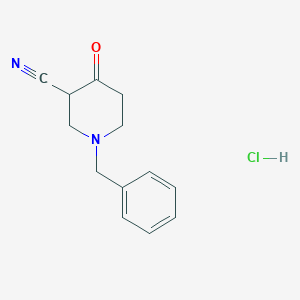

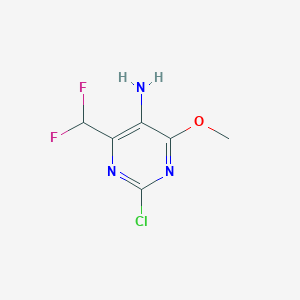

![2-(Difluoromethoxy)-6-iodobenzo[d]oxazole](/img/structure/B11782553.png)
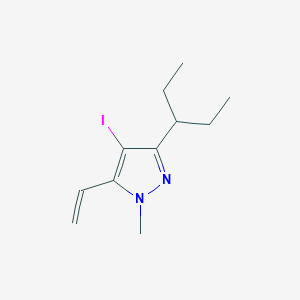
![7-Chloro-5-morpholinoimidazo[1,2-c]pyrimidine-2-carboxylic acid](/img/structure/B11782570.png)

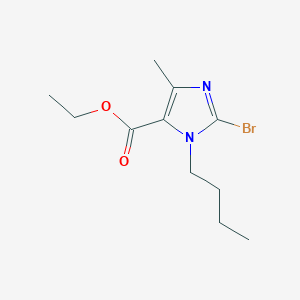

![2-(1H-Benzo[d][1,2,3]triazol-1-yl)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B11782605.png)
